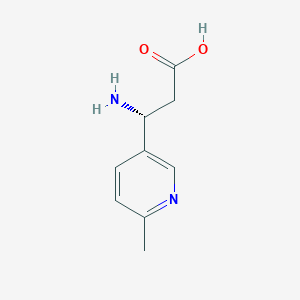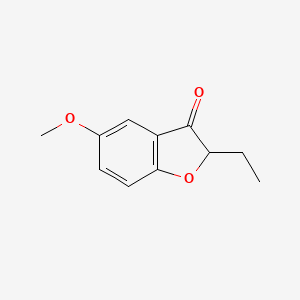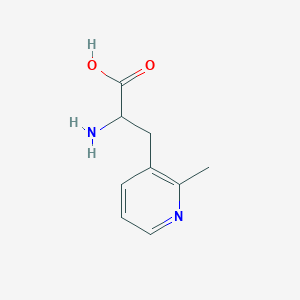
4-(1-Aminopropyl)-2,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropyl)-2,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminopropyl group attached to the phenol ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2,5-dimethylphenol typically involves the alkylation of 2,5-dimethylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
4-(1-Aminopropyl)-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols, depending on the substituent introduced.
科学的研究の応用
4-(1-Aminopropyl)-2,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Aminopropyl)-2,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The phenol group can also participate in redox reactions, further modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-(1-Aminopropyl)-3,5-dimethylphenol
- 4-(1-Aminopropyl)-2,6-dimethylphenol
- 4-(1-Aminopropyl)-2,5-diethylphenol
Uniqueness
4-(1-Aminopropyl)-2,5-dimethylphenol is unique due to the specific positioning of the aminopropyl and methyl groups on the phenol ring, which influences its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-(1-aminopropyl)-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-10(12)9-5-8(3)11(13)6-7(9)2/h5-6,10,13H,4,12H2,1-3H3 |
InChIキー |
AZJIBUJOYAQMSZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=C(C(=C1)C)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B13311275.png)

![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)

![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
